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Compound of Interest

Compound Name: MTTB

Cat. No.: B1193148 Get Quote

Technical Support Center: MTT Assay
Troubleshooting
This guide provides solutions to common issues encountered during MTT (3-(4,5-

dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, a widely used colorimetric

method for assessing cell viability and proliferation.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in MTT assay readings?

High background absorbance can originate from several sources, including:

Reagent-related issues: Degradation of the MTT solution due to light exposure or

contamination, or the presence of reducing agents.[1]

Culture medium components: Phenol red in the medium can absorb light at a similar

wavelength as formazan, and serum components can also interfere with the assay.[2]

Contamination: Microbial contamination (bacteria or yeast) in the culture medium can reduce

MTT, leading to a false-positive signal.[1][3]

Test compound interference: The compound being tested may directly reduce the MTT

reagent or absorb light at the measurement wavelength.[1][2]
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Procedural errors: Incomplete solubilization of formazan crystals or extended incubation

times can contribute to higher background readings.[4]

Q2: How can I determine if my test compound is interfering with the MTT assay?

To check for compound interference, set up control wells containing the culture medium, MTT

reagent, and your test compound at the same concentrations used in the experiment, but

without any cells.[1][2][4] If you observe a color change or high absorbance reading in these

wells, it indicates that your compound is interacting with the assay.

Q3: What is the purpose of a reference wavelength, and is it necessary?

A reference wavelength (commonly 630 nm or 650 nm) is used to correct for background

absorbance caused by optical variations in the microplate, such as scratches or fingerprints,

and non-specific absorbance from cell debris or other components.[1][5] Subtracting the

absorbance reading at the reference wavelength from the reading at the primary wavelength

(typically 570 nm) can improve the accuracy of your results.[1][5] While not always mandatory,

it is a recommended step for cleaner data.

Q4: Can the type of microplate I use affect my results?

Yes, the type of microplate can influence the results. For adherent cells, tissue culture-treated

plates are essential to ensure proper cell attachment and growth.[1] Using non-treated plates

can lead to cell detachment and inaccurate viability readings. Additionally, inconsistencies in

the plastic or scratches on the plate can cause variations in absorbance readings.[5]

Troubleshooting Guides
Issue 1: High Background Absorbance in Blank Wells
High absorbance in wells containing only culture medium and MTT reagent can obscure the

signal from the cells.

Troubleshooting Workflow:
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Caption: Troubleshooting high background in blank wells.

Detailed Methodologies:

Evaluate MTT Reagent:

Protocol: Prepare a fresh 5 mg/mL solution of MTT in sterile phosphate-buffered saline

(PBS). Protect the solution from light by wrapping the container in aluminum foil.[1]

Compare the background absorbance of the fresh reagent to the old one. A degraded MTT

solution may appear greenish-blue.[3]

Assess Culture Medium:

Protocol for Phenol Red: If your medium contains phenol red, prepare a set of blank wells

with phenol red-free medium and compare the background absorbance.[2] If a significant

difference is observed, switch to phenol red-free medium for the assay.

Protocol for Serum: Serum components can sometimes reduce MTT. During the MTT

incubation step, replace the serum-containing medium with serum-free medium.[1][2]

Screen for Contamination:
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Protocol: Visually inspect your cell cultures and medium under a microscope for any signs

of bacterial or yeast contamination.[3] If contamination is suspected, discard the medium

and cultures. Ensure aseptic technique is strictly followed. Filter-sterilizing the culture

medium can also help.

Issue 2: Incomplete Solubilization of Formazan Crystals
Incomplete dissolution of the purple formazan crystals leads to inaccurate and variable

absorbance readings.

Logical Relationship of Causes and Solutions:

Incomplete Formazan Solubilization

Insufficient Solvent Volume Inadequate Mixing Improper Solvent Composition

Increase Solvent Volume (e.g., 150 µL) Shake on Orbital Shaker (15-30 min) Gently Pipette to Break Up Crystals Use Appropriate Solvent (e.g., DMSO, Acidified Isopropanol)

Click to download full resolution via product page

Caption: Resolving incomplete formazan solubilization.

Detailed Methodologies:

Optimize Solubilization Procedure:

Protocol: After the MTT incubation, carefully remove the MTT solution without disturbing

the formazan crystals. Add a sufficient volume (typically 100-150 µL) of a suitable

solubilization solvent such as DMSO, acidified isopropanol, or a 10% SDS solution in 0.01

M HCl.[1] Place the plate on an orbital shaker and mix for at least 15 minutes to ensure

complete dissolution.[2] If crystals persist, gently pipette the solution up and down to aid in

dissolving them.[1]
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Quantitative Data Summary
The following table summarizes the typical absorbance values and the impact of

troubleshooting steps.

Condition
Typical
Absorbance at 570
nm

Corrective Action Expected Outcome

Blank (Medium Only)

Standard Medium

(with Phenol Red)
0.1 - 0.3

Use Phenol Red-Free

Medium

Absorbance

decreases to < 0.1

Contaminated

Medium
> 0.4

Use Fresh, Sterile

Medium

Absorbance

decreases to < 0.1

No-Cell Control

(Compound +

Medium)

Interfering Compound > 0.2
Use Alternative

Viability Assay
N/A

Experimental Wells

Incomplete Formazan

Solubilization

Variable, often low

with visible crystals

Increase mixing

time/solvent volume

Increased and more

consistent absorbance

readings

Note: These values are illustrative and can vary depending on the cell type, cell density, and

specific experimental conditions. The background absorbance for an MTT assay in culture

medium without cells is generally expected to be low, around 0.05, but can be higher (around

0.3) depending on the medium and pH.[4]

Experimental Protocols
Standard MTT Assay Protocol (Adherent Cells)

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to

100,000 cells per well) and incubate for 24 hours.[1][3]
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Compound Treatment: Remove the culture medium and add fresh medium containing the

test compound at various concentrations. Incubate for the desired period (e.g., 24, 48, or 72

hours).[2]

MTT Incubation: Carefully aspirate the medium. Add 50 µL of serum-free medium to each

well to wash the cells.[1] Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for 2-4 hours at 37°C.[1]

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan

crystals.[1] Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[1]

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the

crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm within

one hour.[1]

Signaling Pathway Visualization (Conceptual):

This diagram illustrates the principle of the MTT assay.
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Caption: The enzymatic conversion of MTT in viable cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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